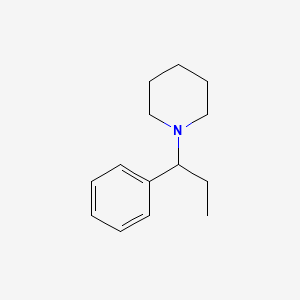

1-(1-Phenylpropyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

1-(1-phenylpropyl)piperidine |

InChI |

InChI=1S/C14H21N/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 |

InChI Key |

ACYNSACEHCEQNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)N2CCCCC2 |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 1 1 Phenylpropyl Piperidine

Chemical Reactivity at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring in 1-(1-phenylpropyl)piperidine is a secondary amine, which makes it a nucleophilic and basic center. This inherent reactivity allows for a variety of chemical transformations directly involving the nitrogen atom.

Quaternization Reactions

The lone pair of electrons on the piperidine nitrogen atom readily attacks electrophilic carbon atoms, such as those in alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, converts the tertiary amine into a positively charged quaternary ammonium ion. The reaction is a type of nucleophilic substitution.

Studies on analogous N-alkyl-substituted piperidines have shown that the stereoselectivity of this reaction can be influenced by the steric bulk of both the alkyl group on the nitrogen and the incoming alkylating agent. researchgate.net For this compound, reaction with an alkyl halide (R-X) would yield a 1-(1-phenylpropyl)-1-alkylpiperidinium halide.

The general reaction is as follows: C₅H₁₀N-CH(C₆H₅)CH₂CH₃ + R-X → [C₅H₁₀N(R)-CH(C₆H₅)CH₂CH₃]⁺X⁻

Table 1: Examples of Quaternization Reactions

| Alkylating Agent (R-X) | Reagent | Expected Product |

| Methyl Iodide (CH₃I) | Iodomethane | 1-Methyl-1-(1-phenylpropyl)piperidinium iodide |

| Ethyl Bromide (CH₃CH₂Br) | Bromoethane | 1-Ethyl-1-(1-phenylpropyl)piperidinium bromide |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | Benzyl chloride | 1-Benzyl-1-(1-phenylpropyl)piperidinium chloride |

N-Dealkylation Studies

N-dealkylation is the cleavage of a carbon-nitrogen bond, removing an alkyl group from the nitrogen atom. mdpi.com This transformation is significant in metabolic pathways of many nitrogen-containing compounds and can also be achieved through synthetic chemical methods. semanticscholar.org For this compound, this would involve the removal of the 1-phenylpropyl group to yield piperidine.

Chemical N-dealkylation can be accomplished using various reagents. The von Braun reaction, for instance, utilizes cyanogen (B1215507) bromide (BrCN) to cleave the N-alkyl group, forming an N-cyano intermediate that can be hydrolyzed to the secondary amine. mdpi.com Another common method involves the use of chloroformates, such as phenyl chloroformate or ethyl chloroformate, which react with the tertiary amine to form a carbamate, followed by hydrolysis to yield the dealkylated amine. mdpi.com

Metabolically, N-dealkylation is often catalyzed by cytochrome P450 enzymes. semanticscholar.orgnih.gov The process typically involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate which then fragments to yield the secondary amine (piperidine) and an aldehyde or ketone (1-phenyl-1-propanone).

The nucleophilic piperidine nitrogen can react with acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents, to form N-acyl derivatives (amides). This reaction is a fundamental transformation in organic synthesis. nih.govrsc.org

The reaction with an acid chloride, for example, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the corresponding amide. A base is typically added to neutralize the HCl byproduct.

Table 2: Acylation Reactions of this compound

| Acylating Agent | Reagent Name | Expected Amide Product |

| CH₃COCl | Acetyl chloride | This compound-1-carboxamide |

| (CH₃CO)₂O | Acetic anhydride | This compound-1-carboxamide |

| C₆H₅COCl | Benzoyl chloride | 1-(1-Benzoylpiperidin-1-yl)-1-phenylpropane |

Transformations of the Phenylpropyl Side Chain

The 1-phenylpropyl group provides additional sites for chemical reactivity, distinct from the piperidine ring. These include the aromatic phenyl ring and the aliphatic propyl chain.

The phenyl ring of the side chain can undergo electrophilic aromatic substitution reactions. The alkyl substituent (the propylpiperidine group) attached to the ring is an activating group and an ortho, para-director. This means it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the point of attachment. This directive effect is due to the electron-donating nature of the alkyl group through hyperconjugation and induction. organic-chemistry.org

Common functionalization reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Table 3: Electrophilic Aromatic Substitution of the Phenyl Ring

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 1-(1-(2-Bromophenyl)propyl)piperidine and 1-(1-(4-Bromophenyl)propyl)piperidine |

| Nitration | HNO₃, H₂SO₄ | 1-(1-(2-Nitrophenyl)propyl)piperidine and 1-(1-(4-Nitrophenyl)propyl)piperidine |

| Sulfonation | H₂SO₄, SO₃ | 2-(1-(Piperidin-1-yl)propyl)benzenesulfonic acid and 4-(1-(Piperidin-1-yl)propyl)benzenesulfonic acid |

Oxidation

The propyl chain contains a benzylic carbon—the carbon atom directly attached to the phenyl ring. Benzylic positions are particularly susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can potentially oxidize the benzylic C-H bond. Under harsh conditions, this can lead to cleavage of the propyl chain and formation of benzoic acid. Under milder, more controlled conditions, it might be possible to introduce a hydroxyl or carbonyl group at the benzylic position, yielding 1-(piperidin-1-yl)-1-phenylpropan-1-ol or 1-phenyl-1-(piperidin-1-yl)propan-1-one, respectively.

Reduction

The propyl chain is a saturated alkyl chain and is therefore resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). Similarly, the phenyl ring is also generally stable to reduction except under forcing conditions (high pressure and temperature) or with powerful reducing systems like Birch reduction, which would reduce it to a non-aromatic diene.

Beyond the reactions mentioned, other functional groups can be introduced onto the phenylpropyl side chain. For instance, free-radical halogenation (e.g., using N-bromosuccinimide, NBS) can selectively introduce a bromine atom at the benzylic position. This benzylic bromide is a versatile intermediate that can subsequently undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl (-OH), cyano (-CN), or alkoxy (-OR) groups. ashp.org This provides a pathway to a wide range of derivatives functionalized specifically at the carbon adjacent to the phenyl ring. nih.govnih.gov

Reaction Mechanism Elucidation Through Advanced Techniques

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of this compound. Advanced analytical techniques, including kinetic studies and isotopic labeling, provide deep insights into the transition states and pathways of the reactions involved in its formation.

Kinetic Studies of Phenylpropylpiperidine Reactions

Kinetic studies are crucial for determining the rate, order, and molecularity of a chemical reaction. For the synthesis of this compound, which is typically achieved through the N-alkylation of piperidine with a 1-phenylpropyl halide, the kinetics are generally expected to follow a second-order rate law, characteristic of SN2 reactions. The reaction rate is dependent on the concentrations of both the nucleophile (piperidine) and the electrophile (1-phenylpropyl halide).

The general rate equation can be expressed as: Rate = k[Piperidine][1-Phenylpropyl halide]

Where k is the rate constant. Several factors, including the nature of the solvent, the leaving group on the alkyl halide, and the temperature, can significantly influence the rate constant. For instance, polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation without strongly solvating the nucleophile.

While specific kinetic data for the direct synthesis of this compound is not extensively reported in publicly available literature, data from analogous N-alkylation reactions of piperidine can provide valuable insights. The table below presents hypothetical kinetic data based on typical SN2 reactions involving piperidine to illustrate the expected trends.

| Reactant (1-Phenylpropyl-X) | Solvent | Temperature (°C) | Rate Constant, k (M-1s-1) | Reaction Order | Activation Energy, Ea (kJ/mol) |

|---|---|---|---|---|---|

| 1-Phenylpropyl bromide | Acetonitrile (B52724) | 25 | 1.2 x 10-3 | 2 | 55 |

| 1-Phenylpropyl chloride | Acetonitrile | 25 | 3.5 x 10-4 | 2 | 62 |

| 1-Phenylpropyl iodide | Acetonitrile | 25 | 4.0 x 10-3 | 2 | 50 |

| 1-Phenylpropyl bromide | Dimethylformamide | 25 | 2.5 x 10-3 | 2 | 52 |

| 1-Phenylpropyl bromide | Acetonitrile | 50 | 9.8 x 10-3 | 2 | 55 |

Isotopic Labeling and Product Distribution Analysis

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups through a chemical reaction, providing definitive evidence for proposed mechanisms. acs.org In the context of this compound synthesis, deuterium (B1214612) (2H) or carbon-13 (13C) can be incorporated into the reactants to probe the mechanism of the N-alkylation reaction.

For example, by using piperidine-d1 (deuterated at the nitrogen atom), one can investigate the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with the unlabeled reactant to that with the labeled reactant (kH/kD). epfl.ch For an SN2 reaction, where the N-H bond is not broken in the rate-determining step, the KIE is expected to be close to 1 (a secondary isotope effect). A significant primary KIE (typically > 2) would suggest a different mechanism where N-H bond cleavage is involved in the rate-determining step.

Furthermore, labeling the α-carbon of the 1-phenylpropyl halide with 13C would allow for the tracking of this carbon atom in the product. If the reaction proceeds via a direct SN2 pathway, the 13C label will be exclusively found at the α-position of the final product. The presence of the 13C label at other positions could indicate rearrangement reactions, suggesting a possible SN1 character with the formation of a carbocation intermediate.

A hypothetical isotopic labeling experiment and the expected product distribution are outlined in the table below.

| Labeled Reactant | Proposed Mechanism | Expected Product | Expected Product Distribution | Inference |

|---|---|---|---|---|

| Piperidine-d1 | SN2 | This compound | kH/kD ≈ 1.0-1.2 | N-H bond is not broken in the rate-determining step. |

| 1-(1-Phenylpropyl-1-13C) bromide | SN2 | 1-(1-Phenylpropyl-1-13C)piperidine | >99% at the α-carbon | Direct substitution without rearrangement. |

| 1-(1-Phenylpropyl-1-13C) bromide | SN1 with rearrangement | 1-(1-Phenylpropyl-1-13C)piperidine and 1-(1-Phenylpropyl-2-13C)piperidine | Mixture of isomers | Carbocation intermediate allows for hydride shift. |

The use of such advanced techniques is indispensable for a precise understanding of the reaction chemistry of this compound. While direct experimental data for this specific compound may be limited, the principles derived from analogous systems provide a robust framework for predicting and interpreting its mechanistic pathways. The synthesis of a trideuterio-methyl group on a piperidine derivative has been demonstrated, showcasing the practical application of isotopic labeling in this area of chemistry. acs.org

Advanced Spectroscopic and Chromatographic Elucidation of 1 1 Phenylpropyl Piperidine Molecular Structure and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁵N—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-(1-Phenylpropyl)piperidine, the spectrum would be characterized by several key regions. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the downfield region (approximately 7.2-7.4 ppm). The single proton on the carbon adjacent to both the phenyl ring and the nitrogen atom (the benzylic proton) would be expected at a moderately downfield chemical shift, likely appearing as a triplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the piperidine (B6355638) ring would produce signals further upfield, with those alpha to the nitrogen atom being the most deshielded of the ring protons. The propyl chain's methylene and methyl protons would have characteristic chemical shifts and splitting patterns (quartet and triplet, respectively) based on their neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: This table is illustrative, based on general principles, as specific experimental data is not available.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl | 7.20 - 7.40 | Multiplet |

| Benzylic CH | 3.0 - 3.5 | Triplet |

| Propyl CH₂ | 1.6 - 2.0 | Multiplet (Sextet) |

| Propyl CH₃ | 0.8 - 1.2 | Triplet |

| Piperidine CH₂ (α to N) | 2.2 - 2.6 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. In the ¹³C NMR spectrum of this compound, the aromatic carbons would resonate in the typical 125-145 ppm range. The carbon of the benzylic C-N bond would appear further downfield than a standard aliphatic carbon due to the influence of both the phenyl ring and the nitrogen atom. The carbons of the piperidine ring would show distinct signals, with the carbons alpha to the nitrogen appearing most downfield within the aliphatic region (around 50-60 ppm). The propyl chain carbons would be found in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is illustrative, based on general principles, as specific experimental data is not available.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (quaternary) | 140 - 145 |

| Phenyl (CH) | 125 - 130 |

| Benzylic CH | 65 - 75 |

| Propyl CH₂ | 20 - 30 |

| Propyl CH₃ | 10 - 15 |

| Piperidine C (α to N) | 50 - 60 |

| Piperidine C (β to N) | 25 - 35 |

Nitrogen-15 (¹⁵N) NMR is a more specialized technique used to directly probe the electronic environment of nitrogen atoms. For this compound, a single signal would be expected, characteristic of a tertiary amine. The chemical shift of this nitrogen would provide insight into its hybridization and the electron-donating or -withdrawing effects of the surrounding phenylpropyl and piperidine ring substituents. This technique can be particularly useful for distinguishing between different types of nitrogen-containing functional groups.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the propyl chain (methyl to methylene, methylene to the benzylic proton) and throughout the piperidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is vital for connecting molecular fragments, for instance, by showing a correlation from the benzylic proton to the quaternary carbon of the phenyl ring and the alpha-carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences of the molecule, such as the spatial relationship between the phenylpropyl side chain and the piperidine ring.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₁₄H₂₁N), HRMS would confirm the molecular weight and distinguish it from other compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: The bond between the benzylic carbon and the propyl chain's methylene group could break, leading to the formation of a stable, resonance-stabilized iminium ion containing the piperidine ring. This is often a dominant fragmentation pathway for amines.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the propyl chain would generate a tropylium (B1234903) ion (m/z 91), a very common fragment for compounds containing a benzyl (B1604629) group.

Loss from the piperidine ring: Fragmentation can also occur within the piperidine ring itself, often through the loss of small neutral molecules like ethene.

Table 3: Plausible Mass Spectrometry Fragments for this compound (Note: This table is illustrative, based on general fragmentation principles, as specific experimental data is not available.)

| m/z Value | Plausible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 203 | [M]⁺ (Molecular Ion) | C₁₄H₂₁N⁺ |

| 174 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 112 | [C₇H₁₄N]⁺ | Cleavage at benzylic position |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to fragmentation through processes like collision-activated dissociation (CAD), and the resulting product ions are then mass-analyzed. nih.gov This process provides valuable information about the molecule's connectivity and is instrumental in structural elucidation.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation of this ion is expected to follow characteristic pathways for cyclic amines and phenylalkylamines. miamioh.edu The fragmentation patterns are dominated by cleavages at bonds alpha to the nitrogen atom and rearrangements involving the phenyl group.

Key fragmentation pathways for protonated this compound include:

Alpha-cleavage: The bond between the nitrogen and the phenylpropyl group is a likely site of cleavage. A primary fragmentation mechanism for cyclic amines involves the loss of a hydrogen atom from the carbon adjacent to the nitrogen, resulting in an [M-1]⁺ ion. miamioh.edu Another significant fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen within the piperidine ring, leading to the loss of neutral fragments.

Formation of the Piperidinium (B107235) Ion: Cleavage of the bond between the benzylic carbon and the piperidine nitrogen can lead to the formation of a stable piperidinium ion.

Formation of Tropylium Ion: A common and often abundant fragment ion in the mass spectra of compounds containing a benzyl group is the tropylium ion (m/z 91). researchgate.net This stable aromatic cation is formed through rearrangement and fragmentation of the phenylpropyl moiety. The mechanism for its formation from related compounds, such as synthetic cathinones, has been studied and involves a series of neutral losses from an initial alkylphenone cation intermediate. researchgate.net

Loss of the Propyl Group: Fragmentation can also occur within the propyl chain, leading to the loss of ethene or other small neutral molecules.

A proposed fragmentation scheme allows for the prediction of several key product ions, which can be summarized in a data table.

Table 1: Predicted MS/MS Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

|---|---|---|---|

| 204.17 | 174.15 | C₂H₆ | Ion resulting from propyl chain fragmentation |

| 204.17 | 118.09 | C₆H₁₀N | Phenylpropyl cation |

| 204.17 | 91.05 | C₇H₉N | Tropylium ion |

Note: The m/z values are calculated based on monoisotopic masses.

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and determining the purity of chemical compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two of the most powerful and widely used hyphenated techniques in chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. mdpi.com As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and detected. The resulting mass spectrum provides a molecular fingerprint that can be used for identification, often by comparison to spectral libraries like those from NIST. nih.gov For this compound, GC-MS can be used to separate it from starting materials, byproducts, or degradation products, with the mass spectrometer confirming the identity of each peak and allowing for quantitative purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile. nih.gov Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase in a column. nih.gov The eluent from the LC column is introduced into the mass spectrometer, typically via an atmospheric pressure ionization source like electrospray ionization (ESI). LC-MS is frequently employed for purity assessment of pharmaceutical ingredients. nih.govalternative-therapies.com A typical LC-MS method would involve a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov This method allows for the separation of the main compound from impurities, and the mass spectrometer provides mass information for each separated component, enabling identification and quantification to ensure the final product meets purity specifications. nih.govacs.org

Table 2: Typical Parameters for GC-MS and LC-MS Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Separation Principle | Partitioning between a gas mobile phase and a liquid/solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |

| Typical Column | Capillary column (e.g., DB-5ms, HP-5ms) | Reversed-phase column (e.g., C18, C8) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Water/Acetonitrile, Water/Methanol with additives like formic acid) |

| Ionization Source | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Detector | Mass Analyzer (e.g., Quadrupole, Time-of-Flight) | Mass Analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap) |

| Application | Analysis of volatile & thermally stable compounds; Impurity profiling | Analysis of a wide range of compounds, including non-volatile & thermally labile; Purity assessment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule. Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, with scattered photons having a different frequency due to interaction with molecular vibrations that cause a change in polarizability.

For this compound, the spectra would be characterized by vibrations from its three main structural components: the piperidine ring, the phenyl group, and the alkyl chain.

Piperidine Ring Vibrations: The piperidine moiety will exhibit characteristic C-H and C-N stretching and bending vibrations. The C-N stretching vibration of tertiary amines is often weak and appears in the 1250-1020 cm⁻¹ region. The saturated C-H stretching vibrations from the ring's methylene groups will be prominent in the 2950-2800 cm⁻¹ region. nist.gov

Phenyl Group Vibrations: The monosubstituted benzene (B151609) ring will show several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Overtone and combination bands are expected in the 2000-1650 cm⁻¹ region, which can be diagnostic of the substitution pattern. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.net C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range are also characteristic of the substitution pattern.

Alkyl Chain Vibrations: The propyl group will contribute to the aliphatic C-H stretching region (2960-2850 cm⁻¹) and will also have characteristic bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl symmetric bending).

Table 3: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl Group |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Propyl Group & Piperidine Ring |

| C=C Stretch (Aromatic) | 1600 - 1450 | Phenyl Group |

| C-H Bend (Aliphatic) | 1470 - 1370 | Propyl Group & Piperidine Ring |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 | Piperidine Ring |

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to calculate the electron density distribution and thus determine the precise positions of atoms in the crystal lattice. mdpi.com This technique provides unparalleled insight into the molecule's solid-state structure, including exact bond lengths, bond angles, and torsional angles that define its conformation. researchgate.netresearchgate.net

While a specific crystal structure for this compound is not publicly available as of this writing, the application of X-ray crystallography would yield critical structural information. The analysis would reveal:

Conformation of the Piperidine Ring: The piperidine ring typically adopts a chair conformation to minimize steric strain. X-ray analysis would confirm this and provide precise data on the puckering of the ring.

Orientation of Substituents: The technique would determine whether the 1-phenylpropyl substituent occupies an axial or equatorial position on the piperidine ring. The equatorial position is generally favored for bulky substituents to reduce steric hindrance.

Torsional Angles: The analysis would define the rotational conformation around the single bonds, particularly the C-N bond and the bonds within the propyl chain, revealing the spatial relationship between the phenyl ring and the piperidine ring.

Intermolecular Interactions: In the solid state, molecules pack in a specific arrangement dictated by intermolecular forces such as van der Waals interactions or weak hydrogen bonds. X-ray crystallography elucidates these packing arrangements, which can influence the physical properties of the solid.

| Crystal Packing | The arrangement of molecules relative to each other within the crystal lattice. |

Computational and Theoretical Investigations of 1 1 Phenylpropyl Piperidine Molecular Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, stability, and electronic properties. jksus.org

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying medium-sized organic molecules like 1-(1-phenylpropyl)piperidine.

Geometry Optimization: One of the primary applications of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves determining the precise bond lengths, bond angles, and torsion angles. The piperidine (B6355638) ring is known to preferentially adopt a chair conformation. iucr.orgiucr.org DFT calculations can predict the energetic preference for the phenylpropyl substituent to be in an axial or equatorial position and the rotational orientation of the phenyl and propyl groups. Studies on related substituted piperidines have used DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to determine stable conformations and analyze their structural parameters. iucr.orgiucr.org For instance, calculations on similar systems have shown how different substituents influence the distortion of the piperidine ring from an ideal chair geometry. iucr.org

Spectroscopic Property Prediction: DFT can also predict various spectroscopic properties. By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. bohrium.com Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). academie-sciences.fr This is particularly useful for assigning signals in complex experimental spectra and confirming the specific isomeric and conformational structure of the synthesized compound.

| Parameter | Common Selections/Methods | Purpose | Reference |

|---|---|---|---|

| Functional | B3LYP, M06-2X, MPW1PW91 | Approximates the exchange-correlation energy, a key component of the total energy. | iucr.orgacademie-sciences.frnih.gov |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), def2-TZVP | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide higher accuracy. | bohrium.comresearchgate.netacs.org |

| Solvation Model | PCM, SMD, CPCM | Accounts for the effect of a solvent on the molecule's properties, which is crucial for comparing with solution-phase experiments. | nih.govresearchgate.netrsc.org |

| Calculation Type | Geometry Optimization, Frequency Analysis, NMR (GIAO) | Determines the lowest energy structure, confirms it's a true minimum, and predicts spectroscopic data. | bohrium.comacademie-sciences.fr |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. cresset-group.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment. fortunejournals.com

Conformational Landscapes: A molecule like this compound is not static; it constantly explores different shapes or conformations. MD simulations can map the conformational landscape, showing which shapes are most stable and how the molecule transitions between them. cresset-group.com For this compound, key dynamics would include the chair-boat-chair flipping of the piperidine ring, the rotation around the C-N bond connecting the two rings, and the flexibility of the propyl chain. Understanding the accessible conformations is critical, as the biologically active shape may not be the lowest energy one.

Solvent Effects: MD simulations explicitly model solvent molecules (e.g., water), providing a detailed picture of solute-solvent interactions. acs.orgmdpi.com A simulation of this compound in a water box would show how water molecules arrange around the hydrophobic phenyl group and the more polar piperidine nitrogen. aip.org This can be used to calculate properties like the free energy of solvation, which is crucial for understanding its solubility and how it partitions between aqueous and lipid environments in a biological system. aip.orgnih.gov Such simulations are vital for bridging the gap between theoretical gas-phase calculations and real-world solution-phase behavior. researchgate.netmdpi.com

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing a molecular-level understanding of how reactants are converted into products. This involves identifying the high-energy "transition state" that connects the reactant and product on the potential energy surface. umich.edu

For this compound, this approach could be used to investigate:

Synthetic Pathways: Modeling the proposed steps in its synthesis to understand the reaction mechanism, predict potential byproducts, and optimize reaction conditions.

Metabolic Pathways: Simulating potential metabolic reactions, such as oxidation by cytochrome P450 enzymes, to predict likely metabolites.

Degradation Pathways: Investigating the molecule's stability by modeling its decomposition under various conditions.

By calculating the energy of the transition state, chemists can determine the activation energy barrier for a reaction. nih.govutoronto.ca A lower barrier implies a faster reaction. Computational studies on related N-chloropiperidines, for example, have successfully located transition states for various base-catalyzed elimination and substitution reactions, predicting the most likely reaction products, which were in good agreement with experimental results. rsc.org Similar methods could be applied to understand the reactivity of this compound. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activity. tandfonline.commdpi.com The "structure" is represented by calculated numerical values called molecular descriptors, and the "activity" is an experimental measurement, such as an IC₅₀ value. tandfonline.comnih.gov

The general workflow for a QSAR study involving analogs of this compound would be:

Data Set Collection: Synthesize and test a series of structurally related analogs for a specific biological activity.

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These can encode information about the molecule's topology, geometry, and electronic properties. jksus.orgresearchgate.net

Model Building: Use statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation that relates a subset of the descriptors to the observed biological activity. tandfonline.comnih.gov

Validation: Rigorously test the model's robustness and predictive power using internal and external validation techniques. tandfonline.comtandfonline.com

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs. This helps prioritize which compounds to synthesize next, saving time and resources in the drug design process. researchgate.netresearchgate.net Numerous QSAR studies on piperidine derivatives have successfully identified key structural features that govern their activity as, for example, CCR5 antagonists or Akt inhibitors. tandfonline.combenthamdirect.com

| Descriptor Type | Example Descriptor | Information Encoded | Reference |

|---|---|---|---|

| Topological/2D | Wiener Index, Kappa Shape Indices | Molecular size, branching, and connectivity. | nih.gov |

| Geometrical/3D | Molecular Surface Area, Ovality | The 3D shape and size of the molecule. | tandfonline.comresearchgate.net |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Electron distribution, polarizability, and reactivity. | jksus.org |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Hydrophobicity and steric bulk, important for CNS drug design. | frontiersin.org |

In Silico Ligand-Target Interaction Prediction and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. core.ac.uk It is a cornerstone of structure-based drug design, aiming to understand the molecular basis of a drug's action. researchgate.netnih.gov

The process involves:

Defining the Binding Site: Identifying the active site or binding pocket on the three-dimensional structure of the target protein, which is often obtained from X-ray crystallography or homology modeling.

Ligand Docking: Placing the 3D structure of the ligand into the binding site in many possible conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted to be the most likely binding mode. f1000research.com

For this compound, docking studies could be used to screen a library of potential protein targets to generate hypotheses about its mechanism of action. nih.gov If a target is known, docking can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the binding site. d-nb.infolongdom.orgacs.org This information is invaluable for designing new analogs with improved affinity and selectivity. nih.govdergipark.org.tr Docking studies on various piperidine derivatives have successfully elucidated their binding modes to targets like the sigma-1 receptor, protein kinase B, and various CNS receptors. benthamdirect.comd-nb.infonih.govmdpi.com

Molecular Interactions and Mechanistic Studies of 1 1 Phenylpropyl Piperidine Non Clinical Focus

In Vitro Receptor Binding Affinity Studies

The pharmacological profile of 1-(1-Phenylpropyl)piperidine (PPP) has been extensively characterized through in vitro binding assays, which measure the affinity of the compound for various molecular targets. These studies are fundamental to understanding its mechanism of action at a molecular level.

Radioligand binding assays have been instrumental in defining the receptor interaction profile of this compound. Research has consistently demonstrated that PPP exhibits a high affinity for sigma (σ) receptors, with a notable preference for the sigma-1 (σ₁) subtype over the sigma-2 (σ₂) subtype. The affinity is quantified by the inhibitory constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro; a lower Kᵢ value indicates a higher binding affinity.

Studies using guinea pig brain membranes and specific radioligands, such as ³H-pentazocine for σ₁ sites and [³H]DTG (1,3-di(2-tolyl)guanidine) for total sigma sites, have established the high affinity of PPP for the σ₁ receptor. In contrast, its affinity for the σ₂ receptor is significantly lower. Furthermore, its binding affinity for other central nervous system targets, including dopamine (B1211576) (D₂), serotonin (B10506) (5-HT₂), muscarinic, and phencyclidine (PCP) receptors, as well as monoamine transporters (DAT, SERT, NET), is comparatively weak, highlighting its selectivity for sigma receptors.

The table below summarizes the binding affinity data for this compound at various receptor sites as reported in scientific literature.

| Receptor Target ↕ | Reported Kᵢ (nM) ↕ | Assay Preparation ↕ |

|---|---|---|

| Sigma-1 (σ₁) | 2.9 - 4.2 | Guinea Pig Brain Membranes |

| Sigma-2 (σ₂) | 236 - 630 | Rat Liver / Guinea Pig Brain Membranes |

| Phencyclidine (PCP) Site on NMDA Receptor | >10,000 | Rat Brain Membranes |

| Dopamine Transporter (DAT) | >10,000 | Rat Striatal Membranes |

| Serotonin Transporter (SERT) | >10,000 | Rat Brain Membranes |

| Dopamine D₂ Receptor | >10,000 | Rat Striatal Membranes |

Beyond determining binding affinity, functional assays are crucial for characterizing whether a ligand activates (agonist) or blocks (antagonist) its target receptor. For this compound, functional studies have predominantly classified it as a selective σ₁ receptor antagonist.

In electrophysiological studies using rat hippocampal slices, PPP has been shown to antagonize the modulatory effects of σ₁ receptor agonists. For example, the σ₁ agonist (+)-pentazocine can potentiate NMDA receptor-mediated responses; this potentiation is effectively blocked by the co-application of PPP. This antagonistic action confirms that PPP not only binds to the σ₁ receptor but also prevents its activation by agonist compounds. Similarly, in other functional assays, such as those measuring the modulation of ion channel activity or neurotransmitter release, PPP consistently demonstrates an antagonist profile at the σ₁ receptor. Its functional activity at the σ₂ receptor is less well-defined due to its lower binding affinity and the more complex pharmacology of this subtype.

Enzyme Inhibition and Activation Mechanisms

The interaction of this compound with enzymes is a critical aspect of its molecular pharmacology, distinct from its receptor-binding profile.

Kinetic studies have identified this compound as an inhibitor of specific enzymes. One notable target is Prolyl Oligopeptidase (POP), a cytosolic serine peptidase. In vitro kinetic analyses have demonstrated that PPP acts as a competitive inhibitor of POP. This means that PPP competes with the enzyme's natural substrate for binding to the active site. The inhibition constant (Kᵢ) for its interaction with POP has been determined to be in the micromolar range, indicating a moderate inhibitory potency. This competitive mechanism suggests a direct interaction with the catalytic site of the enzyme.

The primary enzymatic target identified for this compound, outside of metabolic enzymes, is Prolyl Oligopeptidase (POP). The inhibition of POP is a characteristic shared by other related phenylpiperidine compounds. The interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, has also been investigated, primarily in the context of its metabolic fate. While it serves as a substrate for various CYP isoforms, its capacity to act as a potent inhibitor of these enzymes is not a primary characteristic of its pharmacological profile.

| Enzyme Target ↕ | Inhibition Type ↕ | Reported IC₅₀ or Kᵢ Value ↕ |

|---|---|---|

| Prolyl Oligopeptidase (POP) | Competitive | Kᵢ ≈ 7.0 µM (7,000 nM) |

Cellular Pathway Modulations in In Vitro Models (e.g., Apoptosis Induction in Cell Lines)

The molecular interactions of this compound at receptors and enzymes translate into measurable effects on cellular pathways, particularly those governing cell survival and death. In vitro studies using various cancer cell lines have revealed that PPP can induce apoptosis (programmed cell death).

This pro-apoptotic activity is strongly linked to its action at sigma receptors. The σ₂ receptor, in particular, has been implicated in the regulation of cell proliferation and survival, and ligands that bind to this receptor often modulate apoptotic pathways. Although PPP has a lower affinity for σ₂ receptors compared to σ₁ receptors, its interaction is sufficient to trigger cell death in certain cellular contexts.

In studies using human neuroblastoma cell lines (e.g., SK-N-SH) and leukemia cell lines (e.g., HL-60), treatment with this compound resulted in a dose-dependent increase in apoptosis. The mechanistic basis for this effect involves the activation of the intrinsic apoptotic pathway. Key events observed in these cell models include:

Caspase Activation: A significant increase in the activity of effector caspases, such as caspase-3, which are the central executioners of apoptosis.

Mitochondrial Disruption: A decrease in the mitochondrial membrane potential, a hallmark of mitochondrial-mediated apoptosis.

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels, which can act as signaling molecules to promote cell death.

The pro-apoptotic effect of PPP is often potentiated by its σ₁ receptor antagonism. The σ₁ receptor is known to function as a molecular chaperone that can promote cell survival signals. By antagonizing this receptor, PPP may inhibit these pro-survival functions, thereby lowering the threshold for apoptosis induction and sensitizing cancer cells to cell death signals.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies within this compound Analogs

The molecular architecture of this compound and its related analogs has been the subject of numerous structure-activity relationship (SAR) and structure-property relationship (SPR) investigations. These studies, focusing on the non-clinical aspects of molecular interactions, aim to understand how specific structural modifications influence the compound's behavior at a molecular level. The core structure, consisting of a piperidine (B6355638) ring attached to a phenylpropyl group, offers multiple points for modification, including the phenyl ring, the propyl linker, and the piperidine heterocycle itself.

Impact of Phenylpropyl Substitution and Piperidine Ring Modifications on Molecular Interactions

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for various molecular interactions. The two primary areas of modification are the N-phenylpropyl substituent and the piperidine ring.

Phenylpropyl Group Modifications:

The nature of the substituent on the piperidine nitrogen is a critical determinant of molecular activity. nih.gov Alterations to the phenylpropyl chain, such as changing its length or adding substituents to the phenyl ring, significantly impact binding affinities for molecular targets like the dopamine transporter (DAT) and serotonin transporter (SERT). nih.govnih.gov

Chain Length: The length of the alkyl chain linking the phenyl group to the piperidine nitrogen influences binding affinity. Studies on related N-arylalkylpiperidines have shown that increasing the linker length from a benzyl (B1604629) (one carbon) to a phenylpropyl (three carbons) group can lead to varied outcomes depending on the rest of the molecule and the target. For instance, in one series of naphthamide analogs, increasing the linker length led to a decrease in affinity for D(4.2) and 5-HT(2A) receptors. nih.gov Conversely, another study found that a phenylpropyl moiety was optimal for a potent D(4.2) ligand. nih.gov In a different series, extending the chain from a benzyl to a 3-phenylpropyl group resulted in reduced affinity for the sigma-1 (σ1) receptor. d-nb.info This indicates that an optimal linker length exists for specific molecular interactions.

Phenyl Ring Substitution: The addition of substituents to the phenyl ring of the phenylpropyl moiety has profound steric and electronic effects on binding interactions. nih.gov

Halogenation: Fluoro-substitutions are particularly noteworthy. In studies of GBR 12909 analogs, which feature a piperazine (B1678402) ring instead of piperidine but share the phenylpropyl group, fluoro-substitution on the phenyl ring was generally well-tolerated and often led to high affinity for the dopamine transporter. nih.govebi.ac.uk Specifically, 2-fluoro-substitution demonstrated high enantioselectivity; the (S)-enantiomer showed a significant increase in DAT binding affinity, whereas the (R)-enantiomer had much lower affinity. nih.gov

Other Substituents: The introduction of other groups like amino, hydroxyl, or methoxyl groups at the C2-position of the phenylpropyl side chain generally resulted in lower DAT binding affinity compared to the unsubstituted or fluoro-substituted parent compounds. nih.gov Interestingly, a 2-amino-substitution significantly enhanced the binding affinity for the serotonin transporter (SERT). nih.gov

Piperidine Ring Modifications:

Modifications to the piperidine ring itself, either by adding substituents or altering the ring structure, also play a crucial role in defining the molecule's interaction profile. The piperidine ring is a common scaffold in molecules targeting various receptors and transporters due to its ability to interact favorably with biological targets. jneonatalsurg.com

N-Substitution: The substituent on the piperidine nitrogen is a key feature. Replacing a small N-alkyl group (like N-methyl) with a larger N-aralkyl substituent, such as a phenylpropyl group, has been shown to increase binding affinity for the dopamine transporter in some molecular scaffolds. researchgate.net Studies on other piperidine derivatives have confirmed that the substitution on the nitrogen atom is a critical factor in modulating biological activity. wisdomlib.org

C4-Position Substitution: The 4-position of the piperidine ring is a common site for modification. In a series of 4-phenylamidopiperidines, the nature of the substituent at the C-4 position was found to be important, with a small, polar, hydrogen-bond accepting group being desirable for enhancing activity. nih.gov While the core this compound does not have this specific amide feature, it highlights the sensitivity of the piperidine C4-position to substitution in influencing molecular interactions.

The table below summarizes the impact of various structural modifications on the molecular interactions of this compound analogs, based on non-clinical binding studies.

| Modification Site | Specific Modification | Observed Impact on Molecular Interactions | Citation(s) |

| Phenylpropyl Chain | Increasing linker length (e.g., benzyl to phenylpropyl) | Can decrease affinity for some targets (D4.2, 5-HT2A, σ1 receptors) but can be optimal for others. | nih.govd-nb.info |

| Shortening linker length (e.g., phenylpropyl to benzyl) | Resulted in high potency and selectivity for the dopamine transporter in one series of analogs. | nih.govebi.ac.uk | |

| Phenyl Ring | Fluoro-substitution (general) | Generally associated with high and selective affinity for the dopamine transporter. | nih.govebi.ac.uk |

| 2-Fluoro-substitution (S-enantiomer) | Significantly enhanced dopamine transporter binding affinity. | nih.gov | |

| 2-Amino-substitution | Decreased dopamine transporter affinity but significantly enhanced serotonin transporter affinity. | nih.gov | |

| 2-Hydroxyl or 2-Methoxyl substitution | Decreased dopamine transporter affinity. | nih.gov | |

| Piperidine Nitrogen | Replacement of N-methyl with N-phenylpropyl | Increased dopamine transporter binding affinity in certain scaffolds. | researchgate.net |

| Piperidine Ring | Altering ring size (e.g., to pyrrolidine (B122466) or azepine) | Modifications to the heterocyclic ring size generally alter the interaction profile. | escholarship.org |

Elucidation of Pharmacophore Features (Conceptual, not drug-related)

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific molecular target. Based on SAR studies of this compound and its analogs, a conceptual pharmacophore can be elucidated. This model is not drug-related but rather describes the key molecular features governing non-clinical binding interactions.

The primary features of this conceptual pharmacophore include:

A Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is a crucial feature. jneonatalsurg.comacs.org It is typically protonated under physiological conditions, allowing it to form a key ionic interaction or salt bridge with an acidic residue (like aspartate or glutamate) in a binding pocket. unict.it The position of this nitrogen atom is important for orienting the rest of the molecule within the binding site.

A Hydrophobic Aromatic Region: The phenyl ring of the phenylpropyl group serves as a critical hydrophobic feature. unict.it This aromatic ring often engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues (such as tyrosine or phenylalanine) in the target's binding site. unict.it

An Optimal Spatial Separation: The distance and conformation between the basic nitrogen and the aromatic ring, dictated by the propyl linker, are critical. SAR studies show that both the length and the substitution pattern of this linker significantly affect binding affinity, indicating an optimal spatial arrangement is required for a productive molecular interaction. nih.govnih.govd-nb.info The three-carbon chain of the phenylpropyl group provides significant conformational flexibility, allowing the molecule to adopt a favorable orientation in a binding pocket.

Specific Electronic and Steric Features: The electronic nature of the phenyl ring, influenced by substituents, is a key modulating feature. Electron-withdrawing groups like fluorine can enhance binding affinity at certain sites. nih.gov Furthermore, the stereochemistry of substituents on the propyl chain can be critical, as seen with the enantioselectivity of 2-substituted analogs, suggesting a sterically constrained binding pocket. nih.gov

The table below outlines the key conceptual pharmacophore features for this class of compounds.

| Pharmacophore Feature | Description | Inferred Molecular Interaction | Citation(s) |

| Basic Amine Center | The nitrogen atom of the piperidine ring. | Forms ionic bonds or hydrogen bonds with polar residues in a binding pocket. | jneonatalsurg.comacs.orgunict.it |

| Aromatic Moiety | The terminal phenyl ring. | Engages in hydrophobic and π-π stacking interactions. | unict.it |

| Hydrophobic Linker | The propyl chain connecting the piperidine and phenyl groups. | Provides optimal distance and conformational flexibility for positioning the amine and aromatic features. | nih.govnih.gov |

| Electron-Withdrawing Substituent | e.g., Fluorine on the phenyl ring. | Modulates the electronic character of the aromatic ring, potentially enhancing interactions. | nih.govnih.govebi.ac.uk |

Role As a Synthetic Precursor and Chemical Scaffold in Organic Synthesis

Utilization of the 1-(1-Phenylpropyl)piperidine Core for Building Complex Molecules

The this compound structure is a key building block in the synthesis of more complex molecules. ijnrd.org The piperidine (B6355638) ring, a prevalent feature in many pharmaceuticals, provides a versatile and structurally adaptable core. news-medical.netthepharmajournal.com The phenylpropyl group attached to the piperidine nitrogen introduces lipophilicity, which can be crucial for influencing a molecule's ability to cross biological membranes, such as the blood-brain barrier. vulcanchem.com

Synthetic chemists leverage the reactivity of both the piperidine and the phenylpropyl components to construct elaborate molecules. The nitrogen atom of the piperidine ring is a common site for further functionalization, allowing for the introduction of various substituents through reactions like alkylation and acylation. vulcanchem.comacs.org For instance, derivatives can be synthesized by reacting a precursor with different aromatic aldehydes and amines. jddtonline.info

The phenyl ring also offers a platform for modification. Electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups onto the phenyl ring, thereby altering the electronic and steric properties of the molecule. These modifications are instrumental in fine-tuning the biological activity and pharmacokinetic profile of the resulting compounds.

A notable example of building complexity from a related scaffold involves the synthesis of maraviroc (B1676071) analogues. In this process, a protected (S)-(3-oxo-1-phenylpropyl)carbamate is reacted with a piperidine derivative under reductive amination conditions. acs.org Subsequent deprotection and acylation lead to the final complex molecule, demonstrating how the core structure can be elaborated in a stepwise fashion. acs.org

Scaffold Diversification Through Chemical Modifications of Phenylpropylpiperidine Derivatives

The this compound scaffold is a prime candidate for diversification, a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically altering different parts of the molecule, chemists can generate a wide array of analogues with varied biological profiles.

Table 1: Examples of Chemical Modifications on the Phenylpropylpiperidine Scaffold

| Modification Site | Type of Modification | Potential Impact |

| Piperidine Ring | Substitution at various positions | Altering potency and selectivity |

| Ring expansion or contraction | Modulating receptor binding | |

| Phenyl Ring | Introduction of substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) | Influencing electronic properties and metabolic stability |

| Propyl Linker | Altering chain length or introducing rigidity | Affecting conformational flexibility and target engagement |

| Piperidine Nitrogen | N-alkylation or N-acylation | Modifying basicity and pharmacokinetic properties |

Recent advancements in synthetic methodology have further expanded the possibilities for scaffold diversification. For example, new two-step strategies involving enzymatic oxidation and radical cross-coupling enable the efficient synthesis of complex substituted piperidines, sidestepping the need for expensive precious metal catalysts. acs.org This approach allows for the introduction of hydroxy groups that can then be used as handles for further C-C bond formation. acs.org

The concept of "scaffold hopping," where the core structure is replaced with a different but structurally related one, is another powerful diversification strategy. researchgate.net For instance, the piperidine ring could be replaced with a larger azepane ring to explore new chemical space. researchgate.net

Strategies for Designing and Synthesizing Novel Chemical Entities with the Piperidine Moiety

The design of novel chemical entities containing the piperidine moiety is often guided by the principles of privileged structures. The piperidine ring is considered a privileged scaffold because it is a recurring motif in a large number of biologically active compounds. ijnrd.orgresearchgate.net

Modern drug design often employs computational methods, such as molecular docking, to predict the binding of designed molecules to their biological targets. thepharmajournal.com This in silico approach helps in prioritizing synthetic targets and can significantly accelerate the drug discovery process. thepharmajournal.com For example, in the design of novel antitubercular agents, molecular docking was used to predict the binding affinities of pyrimidine-piperidine hybrids to their target protein. thepharmajournal.com

The synthesis of these novel entities often relies on well-established chemical reactions. Amide coupling, Suzuki coupling, and Buchwald-Hartwig coupling are frequently used to connect different molecular building blocks to the piperidine core. researchgate.net Multi-component reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient route to highly functionalized piperidines.

A recent innovative strategy for synthesizing complex piperidines involves a two-stage process: biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis. news-medical.net This method simplifies the construction of these three-dimensional molecules and avoids the use of protecting groups and expensive catalysts. news-medical.net

Development of Libraries of Phenylpropylpiperidine Analogs for Chemical Biology Research

The synthesis of compound libraries is a cornerstone of chemical biology, providing a collection of molecules for screening against biological targets to identify new probes and potential drug leads. nih.gov The this compound scaffold is an excellent starting point for the creation of such libraries due to its synthetic tractability and the ease with which diversity can be introduced.

Two primary approaches to library design are diversity-oriented synthesis (DOS) and biology-oriented synthesis (BIOS). nih.gov DOS aims to create a collection of structurally diverse molecules that cover a broad area of chemical space. cam.ac.uk In contrast, BIOS focuses on synthesizing compounds that are inspired by the structures of known biologically active molecules, such as natural products. nih.gov

Table 2: Key Considerations in Library Synthesis

| Aspect | Description |

| Scaffold Selection | Choosing a core structure that allows for multiple points of diversification. lifechemicals.com |

| Building Block Diversity | Utilizing a wide range of commercially available or readily synthesized building blocks to append to the scaffold. researchgate.net |

| Reaction Chemistry | Employing robust and high-yielding chemical reactions suitable for parallel synthesis. enamine.net |

| Purification and Characterization | Ensuring the purity and structural integrity of the library members. |

| Cheminformatics | Using computational tools to analyze the diversity and properties of the library. cam.ac.uk |

The development of a library of C8-substituted sulfamidoadenosines, for example, followed a paradigm where different chemical scaffolds are functionalized at various positions using a uniform set of reagents. nih.gov This allows for the systematic evaluation of how changes in the scaffold, regiochemistry, and substituents affect the biological properties of the molecules. nih.gov Similarly, libraries based on the phenylpropylpiperidine scaffold can be constructed by reacting a common intermediate with a diverse set of building blocks, leading to a large number of unique compounds for screening. enamine.net

Emerging Research Directions and Future Perspectives in Phenylpropylpiperidine Chemistry

Development of Greener and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has profound implications for the synthesis of piperidine (B6355638) derivatives. For 1-(1-phenylpropyl)piperidine, research is moving away from classical reductive amination protocols, which often rely on stoichiometric, metal-hydride reducing agents (e.g., sodium borohydride) and chlorinated solvents, towards more environmentally benign alternatives.

Future synthetic strategies are centered on the principles of green chemistry, including high atom economy, the use of renewable feedstocks, and catalytic processes. A primary focus is on direct catalytic hydrogenative amination of propiophenone (B1677668) with piperidine. This approach utilizes molecular hydrogen (H₂) as the terminal reductant, producing only water as a byproduct, thereby maximizing atom economy. Research in this area investigates novel heterogeneous and homogeneous catalysts, such as those based on noble metals (e.g., Pd, Pt, Ru) or more sustainable earth-abundant metals (e.g., Ni, Fe, Co), to improve reaction efficiency, selectivity, and catalyst recyclability under milder conditions. The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethanol, or even solvent-free conditions is a critical aspect of this research.

| Parameter | Traditional Reductive Amination | Catalytic Hydrogenative Amination (Green Route) |

|---|---|---|

| Starting Materials | Propiophenone, Piperidine | Propiophenone, Piperidine |

| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (STAB) | Molecular Hydrogen (H₂) |

| Stoichiometry | Stoichiometric use of hydride reagent | Catalytic amount of metal catalyst |

| Byproduct | Borate salts, inorganic waste | Water (H₂O) |

| Typical Solvents | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE) | Ethanol, 2-MeTHF, Toluene, Solvent-free |

| Atom Economy | Low to moderate | High |

| Environmental Impact | Higher (chlorinated solvents, metal waste) | Lower (benign byproduct, potential for catalyst recycling) |

Integration of Artificial Intelligence and Machine Learning in Phenylpropylpiperidine Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. For this compound and its analogues, these technologies offer unprecedented opportunities. ML models, particularly graph neural networks (GNNs) and transformers, can be trained on large datasets of chemical reactions to predict optimal synthetic pathways (retrosynthesis) or to refine reaction conditions (e.g., temperature, catalyst loading, solvent) for its synthesis, thereby accelerating process development and reducing experimental costs.

| AI/ML Model Type | Application Area | Specific Objective for this compound |

|---|---|---|

| Graph Neural Networks (GNNs) | Property Prediction | Predicting solubility, lipophilicity (logP), and spectroscopic features (e.g., NMR chemical shifts). |

| Recurrent Neural Networks (RNNs) / Transformers | Retrosynthesis | Identifying potential disconnections and proposing efficient synthetic routes from commercially available precursors. |

| Bayesian Optimization | Reaction Optimization | Systematically exploring parameter space to find optimal conditions (temperature, pressure, concentration) for its synthesis with minimal experiments. |

| Generative Adversarial Networks (GANs) | De Novo Design | Generating novel piperidine analogues with modified phenyl or propyl moieties to explore structure-property relationships. |

Advancements in Microfluidic and Flow Chemistry for Synthesis

The synthesis of this compound is well-suited for translation from traditional batch reactors to continuous flow systems. Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages in terms of process control, safety, and scalability.

For the synthesis of this compound, a flow setup could involve pumping streams of propiophenone and piperidine, along with a reducing agent or into a packed-bed reactor containing a heterogeneous catalyst. The superior heat and mass transfer in microreactors allows for precise temperature control, minimizing the formation of thermal degradation byproducts and improving selectivity. This is particularly advantageous for exothermic reactions like catalytic hydrogenations. Furthermore, the small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time. This technology enables rapid reaction screening, automated optimization, and a seamless transition from laboratory-scale synthesis to pilot-scale production.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for thermal runaway. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. |

| Mass Transfer | Dependent on stirring efficiency; can be non-uniform. | Enhanced due to short diffusion distances; highly efficient mixing. |

| Reaction Time | Typically hours. | Seconds to minutes (residence time). |

| Scalability | Difficult; requires larger, specialized reactors. "Scaling up." | Straightforward; achieved by running the system for longer or using parallel reactors. "Numbering up." |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small internal volumes. |

| Process Control | Manual or semi-automated. | Fully automated; allows for real-time monitoring and optimization. |

Exploration of Novel Analytical Techniques for In-Depth Characterization

While standard techniques like NMR and GC-MS are fundamental for confirming the structure of this compound, emerging research demands a more sophisticated analytical toolkit for in-depth characterization. The molecule possesses a chiral center at the benzylic carbon, making the separation and characterization of its enantiomers ((R)- and (S)-1-(1-phenylpropyl)piperidine) a key research objective.

Advanced chiral chromatography techniques, such as Supercritical Fluid Chromatography (SFC) with chiral stationary phases, are being explored for their ability to provide rapid, high-resolution enantiomeric separation with reduced solvent consumption compared to traditional HPLC. For structural elucidation and impurity profiling, high-resolution mass spectrometry (HRMS), particularly coupled with ion mobility spectrometry (IMS-MS), offers an additional dimension of separation based on molecular shape and size, enabling the differentiation of isomers and the identification of trace-level process impurities or degradants. Solid-state NMR (ssNMR) is another emerging area, providing valuable information on the crystalline packing and polymorphic forms of the compound, which can influence its bulk physical properties.

| Technique | Information Obtained | Specific Application |

|---|---|---|

| Chiral SFC/HPLC | Enantiomeric purity (ee%) and absolute configuration (with standards). | Quantifying the ratio of (R)- and (S)-enantiomers in a sample; supporting asymmetric synthesis development. |

| HRMS (e.g., Q-TOF, Orbitrap) | High-accuracy mass measurement, elemental composition determination. | Unambiguous confirmation of molecular formula; identification of unknown process-related impurities. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation based on ion size, shape, and charge (collisional cross-section, CCS). | Differentiating between structural isomers that are isobaric (same mass); providing conformational information. |

| Solid-State NMR (ssNMR) | Information on crystal packing, polymorphism, and molecular conformation in the solid state. | Characterizing different crystalline forms (polymorphs) of the compound or its salts. |

Computational Approaches for Predicting and Understanding Complex Chemical and Biological Phenomena of Piperidine Derivatives

Computational chemistry provides a powerful lens for investigating molecules like this compound at an atomic level. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are being used to model the reaction mechanisms of its synthesis, elucidating transition states and activation energies to explain observed selectivities and guide catalyst design. DFT calculations can also accurately predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) to aid in structural confirmation.

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of the flexible piperidine ring and propyl chain over time. These simulations can reveal preferred solution-phase conformations and the dynamics of intramolecular interactions. While outside the scope of this article to discuss specific biological interactions, MD simulations are the primary computational tool used to model how piperidine derivatives, in general, might orient themselves within complex environments, providing a dynamic picture that complements static structural data. These computational approaches, when combined with experimental results, create a synergistic workflow for a deeper understanding of the molecule's fundamental chemical behavior.

| Methodology | Primary Focus | Specific Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, spectroscopic properties. | - Calculating the energy profile of synthetic pathways.

|

| Molecular Dynamics (MD) | Conformational dynamics, solvation effects, intermolecular interactions. | - Simulating the conformational flexibility of the piperidine ring and side chain in various solvents.

|

| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with physicochemical properties. | Developing models to predict properties like boiling point, density, or chromatographic retention time based on calculated molecular descriptors. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Phenylpropyl)piperidine, and how can reaction conditions be optimized for yield?

- Methodology : Begin with a Grignard reaction between cyclohexanone derivatives and phenylpropyl magnesium bromide, followed by alkylation with piperidine. Optimize reaction time and temperature using kinetic studies (e.g., monitoring via thin-layer chromatography). Purify via column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity using H and C NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology : Use H NMR to identify aromatic protons (6.8–7.5 ppm) and piperidine ring protons (1.4–3.2 ppm). C NMR confirms carbonyl or alkyl chain presence (e.g., 45–60 ppm for piperidine carbons). GC-MS with electron ionization (EI) at 70 eV provides molecular ion peaks and fragmentation patterns for structural validation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Guidance : Classify as hazardous (GHS Category 4 for acute toxicity). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Store in airtight containers at –20°C. Refer to Safety Data Sheets (SDS) from Cayman Chemical for disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodology : Conduct comparative assays (e.g., receptor binding or enzyme inhibition) under standardized conditions (pH, temperature). Validate stereochemical purity via chiral HPLC, as racemic mixtures may yield conflicting bioactivity data. Cross-reference structural analogs like diphenidine (±)-1-(1,2-Diphenylethyl)piperidine for SAR insights .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound analogs?

- Methodology : Synthesize derivatives with substituents at the phenyl ring (e.g., 3-fluoro or 4-methyl groups) and assess logP values via HPLC to correlate hydrophobicity with membrane permeability. Use molecular docking simulations to predict binding affinities to NMDA or sigma-1 receptors, leveraging data from benproperine derivatives .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?